molecular formula C9H9FO4 B3272618 3-Fluoro-4-(methoxymethoxy)benzoic acid CAS No. 570408-32-1

3-Fluoro-4-(methoxymethoxy)benzoic acid

Cat. No.: B3272618
CAS No.: 570408-32-1
M. Wt: 200.16 g/mol
InChI Key: TVKUEUKSXPIJMK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a methoxymethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methoxymethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzoic acid.

    Methoxymethylation: The hydroxyl group at the fourth position is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).

    Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in anhydrous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

    Esterification: Esters of this compound.

    Reduction: 3-Fluoro-4-(methoxymethoxy)benzyl alcohol.

Scientific Research Applications

3-Fluoro-4-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methoxymethoxy group.

    2-Fluoro-4-methoxybenzoic acid: Fluorine atom is at the second position instead of the third.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methoxymethoxy group.

Uniqueness

3-Fluoro-4-(methoxymethoxy)benzoic acid is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-4-(methoxymethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKUEUKSXPIJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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